molecular formula C9H10ClNO3 B1452583 Methyl 3-amino-4-chloro-5-methoxybenzoate CAS No. 63603-10-1

Methyl 3-amino-4-chloro-5-methoxybenzoate

Cat. No. B1452583
CAS RN: 63603-10-1
M. Wt: 215.63 g/mol
InChI Key: XUOMUTYNGPAHPH-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

A suspension of methyl 4-chloro-3-methoxy-5-nitrobenzoate (3) (900 mg, 3.66 mmol) and iron powder (614 mg, 11.0 mmol) in a mixture of EtOH (15 mL) and water (15 mL) was heated to 70° C. and degassed with nitrogen for 20 min. Conc. HCl (44.5 μL, 1.47 mmol) was added and the reaction mixture was stirred at 70° C. for 3 h. Celite (1 g) was added and the suspension stirred for 10 min then filtered through a celite pad. The solvent was removed in vacuo and the residue was partitioned between EtOAc (15 mL) and water (15 mL). The phases were separated and the organic solution was washed with brine (2×15 mL). The solvent was removed in vacuo to afford methyl 3-amino-4-chloro-5-methoxybenzoate (0.82 g, 100% yield) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ: 7.10 (1H, d), 6.78 (1H, d), 5.68 (2H, s), 3.81 (6H, m).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
614 mg
Type
catalyst
Reaction Step One
Name
Quantity
44.5 μL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:15][CH3:16].Cl>CCO.O.[Fe]>[NH2:12][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:15][CH3:16])[C:2]=1[Cl:1])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])OC
Name
Quantity
614 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
44.5 μL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Celite (1 g) was added
STIRRING
Type
STIRRING
Details
the suspension stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (15 mL) and water (15 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic solution was washed with brine (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.